3-Chloro-7-bromo-4-hydroxyquinoline

Descripción general

Descripción

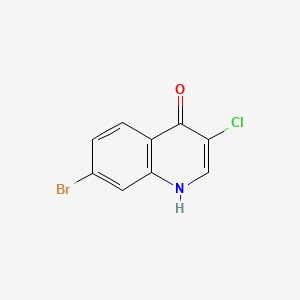

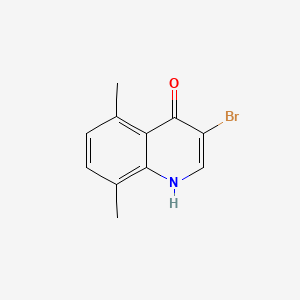

3-Chloro-7-bromo-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5BrClNO. It has a molecular weight of 258.50 . This compound is typically found in solid form .

Molecular Structure Analysis

The molecular structure of 3-Chloro-7-bromo-4-hydroxyquinoline can be represented by the SMILES stringClC1=C(O)C(C(N=C1)=C2)=CC=C2Br . This indicates that the molecule contains a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-7-bromo-4-hydroxyquinoline are not detailed in the retrieved sources, quinoline compounds are known to be involved in a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

3-Chloro-7-bromo-4-hydroxyquinoline is a solid compound . Its molecular weight is 258.50 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-Chloro-7-bromo-4-hydroxyquinoline and its derivatives have been explored in scientific research primarily for their potential in synthesizing compounds with notable biological activities. For instance, research into the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives demonstrates the potential of these compounds in developing cytotoxic agents against various cancer cell lines. The focus on creating compounds designed from structure-activity relationship studies showcases the interest in leveraging the chemical structure of quinolines for therapeutic purposes (Kadrić et al., 2014).

Additionally, studies on 4-hydroxyquinoline derivatives have investigated their antioxidative or prooxidative effects against free-radical-initiated peroxidation, highlighting their potential as antioxidant agents in therapeutic applications. This research emphasizes the importance of the structural and distributive status of these compounds in determining their effectiveness as antioxidants (Liu et al., 2002).

Spectroscopic and Structural Analysis

Vibrational spectroscopic studies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, have been utilized to analyze the structural and vibrational characteristics of 7-bromo-5-chloro-8-hydroxyquinoline compounds. Such analyses contribute to understanding the molecular geometry and electronic structure, facilitating the design of compounds with desired physical and chemical properties (Arjunan et al., 2009).

Photochemical Applications

The research into photochromic behaviors of spiropyrans and spirooxazines derived from 5-bromo- or 5-chloro-8-hydroxyquinoline showcases the potential of these compounds in developing new materials with applications in photoinduced isomerization. This opens avenues for their use in optical storage, photoswitching devices, and as fluorescent sensors for metal ions, demonstrating the versatility of 3-chloro-7-bromo-4-hydroxyquinoline in materials science (Voloshin et al., 2008).

Chemotherapeutic Investigations

In the realm of chemotherapeutic research, derivatives of 3-chloro-7-bromo-4-hydroxyquinoline have been synthesized and evaluated for their antitumor and antimicrobial activities. This highlights the compound's role as a precursor in creating agents that may offer new treatments for cancer and infections, demonstrating its significant impact on medicinal chemistry (El-Agrody et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 7-Chloro-4-hydroxyquinoline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-3-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLWZADBFGUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671086 | |

| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-7-bromo-4-hydroxyquinoline | |

CAS RN |

1203579-13-8 | |

| Record name | 7-Bromo-3-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-bromo-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)